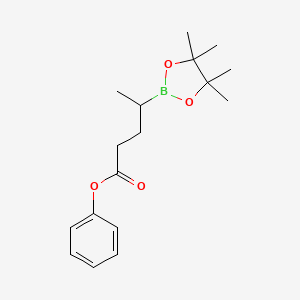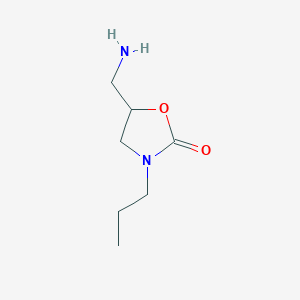![molecular formula C8H12F3N3 B13330026 [3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13330026.png)
[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine: is a chemical compound with the molecular formula C8H12F3N3 and a molecular weight of 207.2 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with methyl groups and a trifluoroethyl group, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine typically involves the reaction of 3,5-dimethylpyrazole with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole ring.
Reduction: Reduction reactions can target the trifluoroethyl group, potentially converting it to a difluoroethyl or monofluoroethyl group.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include partially or fully reduced trifluoroethyl derivatives.
Substitution: Various substituted amines or amides can be formed.
Scientific Research Applications
Chemistry: In chemistry, [3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its trifluoroethyl group is particularly useful in medicinal chemistry for the development of pharmaceuticals with improved metabolic stability and bioavailability .
Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in the formulation of products requiring specific chemical functionalities .
Mechanism of Action
The mechanism of action of [3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and selectivity, making it a potent ligand in biochemical assays. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid: This compound has a similar structure but with an acetic acid group instead of a methanamine group.
[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol: This compound features a methanol group instead of a methanamine group.
Uniqueness: The presence of the methanamine group in [3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine makes it unique compared to its analogs. This functional group allows for a wider range of chemical reactions and applications, particularly in the synthesis of amine derivatives and their subsequent use in various fields .
Properties
Molecular Formula |
C8H12F3N3 |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C8H12F3N3/c1-5-7(3-12)6(2)14(13-5)4-8(9,10)11/h3-4,12H2,1-2H3 |
InChI Key |
YQFIEBGJGLWMOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(F)(F)F)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


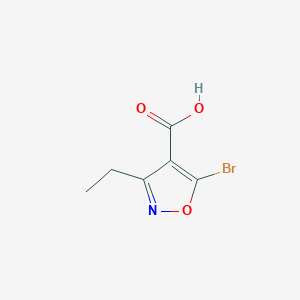
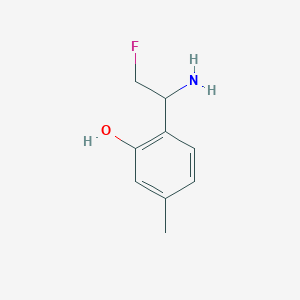
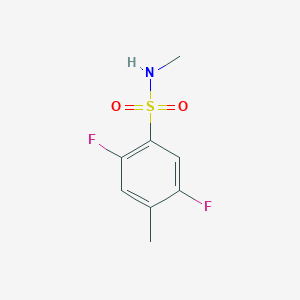
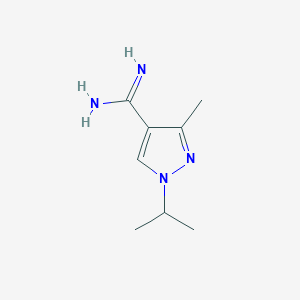
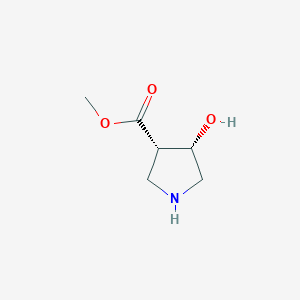
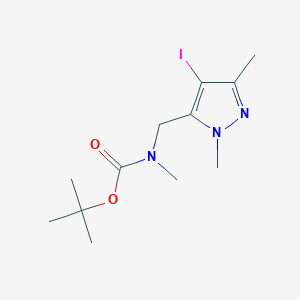
![ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate](/img/structure/B13330007.png)
![Tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13330015.png)
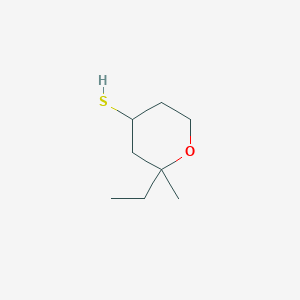
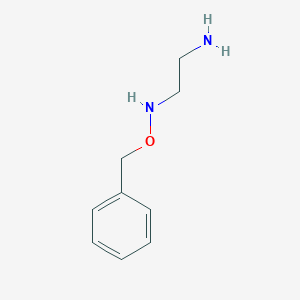
![Bicyclo[1.1.1]pentane-1-methanamine](/img/structure/B13330034.png)
